(Trimethylsilyl)isothiocyanate
Overview
Description
Trimethylsilyl isothiocyanate (TMSNCS) is used as a derivatizing reagent during the synthesis of amino acid thiohydantoins. It participates in ring opening reaction of N-substituted aziridines and cyclohexene oxide .
Synthesis Analysis
TMSNCS is an efficient reagent for the one-pot synthesis of mercapto-1,2,4-triazoles . It also plays a significant role in the reactions of trimethylsilyl isocyanate with alcohols and phenols .
Molecular Structure Analysis
The molecular weight of TMSNCS is 131.271. The IUPAC Standard InChI is InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3
and the IUPAC Standard InChIKey is XLTUPERVRFLGLJ-UHFFFAOYSA-N
. The CAS Registry Number is 2290-65-5 .
Chemical Reactions Analysis
TMSNCS is an ambident nucleophile, able to react with various alkyl halides, acetals, aldehydes, unsaturated compounds, aziridines, oxiranes, polycyclic aromatic hydrocarbons, and acetylated hexoses to form either thiocyanate or isothiocyanate structures . It also reacts with fullerene-mixed peroxide C60(O)(OOtBu)4 to yield isothiocyanate derivative C60(NCS)(OH)(OOtBu)4 .
Physical And Chemical Properties Analysis
TMSNCS has a molecular weight of 131.271. The IUPAC Standard InChI is InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3
and the IUPAC Standard InChIKey is XLTUPERVRFLGLJ-UHFFFAOYSA-N
. The CAS Registry Number is 2290-65-5 .
Scientific Research Applications
Heterocycle Synthesis
TMSNCS is highly valued in the synthesis of heterocycles . Its ability to participate in various reactions makes it a versatile reagent, especially in creating diverse heterocyclic structures. The compound’s moderated toxicity, chemical stability, and high tolerance with other functional groups make it a preferred choice in laboratory settings.
Thiocyanation and Isothiocyanation Reactions
The reagent is commonly used for thiocyanation and isothiocyanation reactions . These processes are crucial for introducing thiocyanate or isothiocyanate groups into molecules, which can be pivotal in the development of pharmaceuticals and agrochemicals.
Derivatization of Amino Acids
In biochemistry, TMSNCS serves as a derivatizing agent during the synthesis of amino acid thiohydantoins . This application is particularly important for peptide sequencing and protein identification, providing a method for analyzing amino acid composition.
Ring-Opening Reactions
TMSNCS is involved in the ring-opening reactions of N-substituted aziridines and cyclohexene oxide . These reactions are significant in the synthesis of more complex molecules and can lead to the development of new compounds with potential applications in medicinal chemistry.
Mercapto-1,2,4-triazoles Formation
The compound is used in a one-step method to prepare mercapto-1,2,4-triazoles, which is favored on an industrial scale due to its high efficiency and non-constraining conditions . This synthesis is valuable for producing compounds used in various chemical industries.
Ambident Nucleophile Reactions
As an ambident nucleophile, TMSNCS can react with a variety of substrates, including alkyl halides, acetals, aldehydes, and unsaturated compounds, to form either thiocyanate or isothiocyanate structures . This property is exploited in organic synthesis to introduce functional groups that can further react to form more complex molecules.
Mechanism of Action
Target of Action
Trimethylsilyl isothiocyanate (TMSNCS) is an organosilicon compound that contains an isothiocyanate group . It is an ambident nucleophile, able to react with various alkyl halides, acetals, aldehydes, unsaturated compounds, aziridines, oxiranes, polycyclic aromatic hydrocarbons, and acetylated hexoses . These compounds are the primary targets of TMSNCS.
Mode of Action
TMSNCS interacts with its targets through nucleophilic substitution reactions. As a sulfur nucleophile, TMSNCS substitutes for halides on a range of alkyl substrates, giving alkyl thiocyanates . As a nitrogen nucleophile, TMSNCS adds across the carbonyl group of aldehydes and substitutes isothiocyanate for one of the ether groups on acetals via acid-catalyzed processes .
Biochemical Pathways
The biochemical pathways affected by TMSNCS are primarily those involving the compounds it targets. For example, it can react with alkyl halides to form alkyl thiocyanates . It can also add across the carbonyl group of aldehydes and substitute isothiocyanate for one of the ether groups on acetals . These reactions can lead to changes in the structures and functions of these compounds, affecting their downstream biochemical pathways.
Result of Action
The molecular and cellular effects of TMSNCS’s action depend on the specific reactions it undergoes with its targets. For example, the formation of alkyl thiocyanates could potentially alter the properties of the alkyl compounds . Similarly, the substitution of isothiocyanate for an ether group on acetals could change the properties of the acetals .
Action Environment
The action, efficacy, and stability of TMSNCS can be influenced by various environmental factors. For instance, the presence of other reactive compounds could compete with TMSNCS for its targets, potentially affecting its efficacy. Additionally, factors such as temperature and pH could influence the rate and extent of the reactions involving TMSNCS .
Safety and Hazards
Future Directions
There are several papers that discuss the potential applications and future directions of TMSNCS. For example, a paper on ResearchGate discusses the versatility of TMSNCS as a reagent, especially in heterocycle synthesis . Another paper discusses the use of TMSNCS for the one-pot synthesis of mercapto-1,2,4-triazoles . These papers provide a good starting point for understanding the potential future directions of TMSNCS research.
properties
IUPAC Name |
isothiocyanato(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTUPERVRFLGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062307 | |
Record name | Isothiocyanatotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl isothiocyanate | |
CAS RN |
2290-65-5 | |
Record name | Isothiocyanatotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, isothiocyanatotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isothiocyanatotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethylsilyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (Trimethylsilyl)isothiocyanate?
A1: The molecular formula of (Trimethylsilyl)isothiocyanate is C4H9NSSi, and its molecular weight is 131.28 g/mol.
Q2: What spectroscopic data is available for (Trimethylsilyl)isothiocyanate?
A2: (Trimethylsilyl)isothiocyanate has been characterized using various spectroscopic techniques. One study employed electron diffraction to determine its molecular structure. [] NMR spectroscopy, particularly 13C NMR, has been used to confirm the formation and study the decomposition of (Trimethylsilyl)isothiocyanate derivatives. [] Additionally, mass spectrometry data is often used to analyze the products of reactions involving (Trimethylsilyl)isothiocyanate. [, , ]
Q3: What is the primary mode of action of (Trimethylsilyl)isothiocyanate in chemical reactions?
A3: (Trimethylsilyl)isothiocyanate acts primarily as an electrophilic reagent, with the carbon atom of the isothiocyanate group (NCS) being the electrophilic center. It readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form a variety of nitrogen- and sulfur-containing compounds.
Q4: How does (Trimethylsilyl)isothiocyanate enable the synthesis of thiocyanates?
A4: While (Trimethylsilyl)isothiocyanate primarily forms isothiocyanates, it can also lead to thiocyanates. The reaction of organic halides with (Trimethylsilyl)isothiocyanate can produce both thiocyanates and isothiocyanates. The ratio of these isomers depends on the reaction conditions and the nature of the organic halide. []
Q5: Can you elaborate on the use of (Trimethylsilyl)isothiocyanate in heterocycle synthesis?
A5: (Trimethylsilyl)isothiocyanate is a valuable reagent in the synthesis of various heterocycles, particularly nitrogen and sulfur-containing rings. For example, it reacts with 2-aza-1,3-dienes to yield 1,2-dihydropyrimidine-4(3H)-thiones, which can be further transformed into 1H-1,4-diazepine-7(6H)-thiones. [] Additionally, it facilitates the synthesis of 2-aminothiazoles via multicomponent reactions with α-bromocarbonyl compounds and amines. []
Q6: What are some examples of difunctionalization reactions involving (Trimethylsilyl)isothiocyanate?
A6: (Trimethylsilyl)isothiocyanate participates in alkene difunctionalization reactions when combined with hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one (1). This combination enables chlorothiocyanation, where chlorine adds to the benzylic position and the thiocyanate group adds to the terminal carbon of the alkene. []
Q7: How is (Trimethylsilyl)isothiocyanate used in peptide chemistry?
A7: (Trimethylsilyl)isothiocyanate is employed in C-terminal peptide sequencing. It reacts with the carboxyl group of the C-terminal amino acid to form a peptidylthiohydantoin, which can then be cleaved to identify the amino acid. [, ] This method has proven valuable in analyzing peptides like Schizophrenia-related peptide (Thr-Val-Leu). []
Q8: What is the role of (Trimethylsilyl)isothiocyanate in synthesizing fullerene derivatives?
A8: (Trimethylsilyl)isothiocyanate reacts with fullerene epoxide C60(O)(OOtBu)4, leading to the formation of the isothiocyanate derivative C60(NCS)(OH)(OOtBu)4. This derivative can be further transformed into a fullerene-fused tetrahydrothiazolidin-2-one ring using alumina. []
Q9: Have there been any computational studies on (Trimethylsilyl)isothiocyanate?
A9: Density functional theory (DFT) calculations were employed to study the mechanism of conjugate isothiocyanation of enones with (Trimethylsilyl)isothiocyanate. These calculations provided insights into the competing cationic and anionic pathways, highlighting the role of protic solvents in accelerating the reaction. []
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